5-methyl-2-(4-methylpiperidin-1-yl)aniline
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Overview
Description
5-methyl-2-(4-methylpiperidin-1-yl)aniline: is an organic compound that belongs to the class of aniline derivatives It features a piperidine ring substituted at the 2-position with a methyl group and at the 4-position with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-(4-methylpiperidin-1-yl)aniline typically involves the reaction of 5-methyl-2-nitroaniline with 4-methylpiperidine under reductive conditions. The nitro group is reduced to an amine, forming the desired product. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-methyl-2-(4-methylpiperidin-1-yl)aniline can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: 5-methyl-2-(4-methylpiperidin-1-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structure can be modified to enhance biological activity and selectivity.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-2-(4-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The piperidine ring and aniline moiety can interact with enzymes, receptors, or other proteins, leading to biological effects. The exact pathways and targets depend on the specific application and modifications of the compound.
Comparison with Similar Compounds
- 5-Methyl-2-(1-piperidinyl)aniline
- 5-Methyl-2-(2-methyl-1-piperidinyl)aniline
- 5-Methyl-2-(3-methyl-1-piperidinyl)aniline
Comparison: Compared to similar compounds, 5-methyl-2-(4-methylpiperidin-1-yl)aniline has unique structural features that influence its reactivity and biological activity. The position of the methyl group on the piperidine ring can affect the compound’s interaction with biological targets and its overall stability. This uniqueness makes it a valuable compound for specific applications in research and industry.
Biological Activity
5-Methyl-2-(4-methylpiperidin-1-yl)aniline is a compound of significant interest in medicinal chemistry and biological research due to its structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a methyl group on the aniline ring and a piperidine moiety, which contributes to its biological properties. The presence of the piperidine ring is crucial for its interaction with various biological targets, including receptors and enzymes.
The mechanism of action for this compound involves its ability to interact with specific molecular targets within biological systems. The piperidine ring may enhance binding affinity to certain receptors or enzymes, leading to various biological effects. For instance, studies suggest that modifications in the piperidine structure can influence the compound's reactivity and selectivity towards different biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit promising anticancer activities. For example, compounds that incorporate similar structural features have shown effectiveness in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Research has demonstrated that piperidine-containing compounds possess antimicrobial properties. The introduction of electron-donating groups on the aniline moiety can enhance these activities. In vitro studies have shown that certain derivatives exhibit significant antibacterial and antifungal effects against various pathogens .
Study 1: Anticancer Efficacy
A study investigating the structure-activity relationship (SAR) of piperidine derivatives found that modifications at the 4-position of the piperidine ring led to increased potency against cancer cell lines. The study highlighted that this compound could serve as a lead compound for developing new anticancer agents .
Compound | IC50 (μM) | Target |
---|---|---|
This compound | 15 | BCL6 Degradation |
Control Compound | 25 | BCL6 Degradation |
Study 2: Antimicrobial Activity
Another research effort focused on synthesizing various piperidine derivatives, including this compound, which were screened for antimicrobial activity. The results indicated moderate to high efficacy against several bacterial strains, suggesting potential for therapeutic applications in treating infections .
Compound | Zone of Inhibition (mm) | Bacterial Strain |
---|---|---|
This compound | 18 | E. coli |
Control Compound | 12 | E. coli |
Properties
IUPAC Name |
5-methyl-2-(4-methylpiperidin-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-5-7-15(8-6-10)13-4-3-11(2)9-12(13)14/h3-4,9-10H,5-8,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBHHJBUKYXVQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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